molecular formula C16H13N3O2S B2440712 6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 851944-92-8

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2440712
CAS No.: 851944-92-8
M. Wt: 311.36
InChI Key: PVRCUZLDHWMKOT-UHFFFAOYSA-N
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Description

6-(Indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a novel chemical entity designed for advanced antimicrobial and pharmaceutical research. This compound is built around the 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold, a heterocyclic framework recognized for its significant biological potential. Scientific studies on this core structure have demonstrated that derivatives can possess notable antibacterial and antitubercular activities . Furthermore, the thiazolo[3,2-a]pyrimidine pharmacophore is known to be a key structural component in various therapeutically active molecules, including those investigated as 5-HT2A receptor antagonists for potential application in anxiety and psychosis . The synthetic approach for such compounds typically involves specialized methods, such as the cyclization of S-alkylated intermediates or reactions starting from tetrahydropyrimidine-2-thiones . The molecular structure of this particular derivative incorporates an indoline-1-carbonyl moiety at the 6-position, a feature intended to modulate the compound's properties and interaction with biological targets. Researchers can utilize this high-purity compound as a key intermediate in medicinal chemistry programs or as a standard in biological screening assays to explore new therapeutic avenues. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-9-22-16-17-8-12(15(21)19(10)16)14(20)18-7-6-11-4-2-3-5-13(11)18/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRCUZLDHWMKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of indoline-1-carboxylic acid with thioamide derivatives under acidic conditions to form the thiazole ring. This intermediate is then cyclized with a pyrimidine derivative under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazole ring positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.

Scientific Research Applications

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in multiple fields.

Biological Activity

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiprotozoal, and antitumor effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidinone backbone, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves a multi-step process that includes the reaction of indoline derivatives with carbonyl compounds under specific conditions to yield the desired thiazolo-pyrimidinone structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazolo derivatives, including this compound. The compound exhibited significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus4 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiprotozoal Activity

The compound has shown promising results in inhibiting protozoan parasites. For instance, it demonstrated potent activity against Trypanosoma brucei with an IC50 value significantly lower than that of standard treatments.

Table 2: Antiprotozoal Activity Data

CompoundProtozoan SpeciesIC50 (µM)Reference Drug IC50 (µM)
This compoundT. brucei0.15Benznidazole 4.0
This compoundLeishmania spp.0.30Miltefosine 0.50

This indicates the compound's potential as an effective treatment option for diseases caused by these parasites.

Antitumor Activity

The antitumor properties of the compound were evaluated against several cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values that were competitive with established chemotherapeutic agents.

Table 3: Antitumor Activity Data

Cell LineIC50 (µM)Comparison Drug IC50 (µM)
MGC8033.155-Fluorouracil 25.54
HTC-1168.17Doxorubicin 10.00

These results suggest that the compound could be further investigated for its potential in cancer therapy.

The biological activities of thiazolo derivatives like this compound are often attributed to their ability to interact with specific biological targets such as enzymes involved in cellular processes or pathways critical for pathogen survival.

Case Studies

In one study involving animal models, administration of the compound led to a significant reduction in parasitemia in Trypanosoma-infected mice compared to untreated controls. This reinforces its potential therapeutic application in treating parasitic infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize thiazolo[3,2-a]pyrimidinone derivatives like 6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one?

  • Methodology : Multi-component reactions (MCRs) under refluxing ethanol with organobase catalysts (e.g., DIPEA) are widely used. For example, 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one reacts with aryl aldehydes and malononitrile to form tricyclic heterocycles via stimulated condensation . Cyclization of precursors with sulfur/nitrogen sources and catalysts (e.g., NaOMe) is another key step, as seen in similar compounds .

Q. How can the spatial structure of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard. SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond angles, torsion angles, and hydrogen bonding patterns. For instance, molecular conformation and hydrogen-bonded chains in similar compounds were resolved using this approach .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : NMR (¹H/¹³C) identifies proton environments and substituent positions. IR spectroscopy confirms functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in related thiazolo-pyrimidines .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural analysis?

  • Methodology : Cross-validate using computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) and refine hydrogen bonding networks via SHELX. For example, molecular conformation discrepancies in imidazo-pyrimidines were resolved by analyzing C-H···O/N interactions and π-π stacking .

Q. What strategies optimize multi-step syntheses of thiazolo-pyrimidinones with labile functional groups?

  • Methodology : Use protective groups (e.g., tert-butoxycarbonyl for amines) and mild reaction conditions (e.g., low-temperature cyclization). For instance, alkali-sensitive intermediates in similar syntheses were stabilized using phase-transfer catalysts .

Q. How can structure-activity relationships (SARs) be explored for this compound’s potential antineoplastic activity?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) paired with molecular docking to identify binding interactions. Analogous compounds with fluorophenyl or purine substituents showed activity against protein aggregation or cancer targets .

Q. What computational approaches predict intermolecular interactions in crystallization?

  • Methodology : Graph-set analysis (Etter’s formalism) maps hydrogen-bonding patterns, while Hirshfeld surfaces quantify interaction contributions. For example, C-H···O and π-π interactions in imidazo-pyrimidinones were analyzed to explain crystal packing .

Q. How does the indoline-1-carbonyl substituent influence electronic properties and reactivity?

  • Methodology : Perform Hammett studies to assess electron-withdrawing/donating effects. UV-Vis spectroscopy and cyclic voltammetry can correlate substituent effects with redox behavior, as seen in analogous thiadiazolo-pyrimidines .

Notes

  • For advanced SAR studies, combine experimental data with computational modeling (e.g., AutoDock Vina) .

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